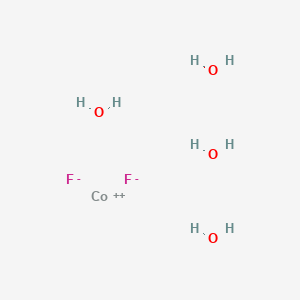

Cobalt(2+);difluoride;tetrahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cobalt difluoride complexes are studied for their unique crystal structures and properties. These compounds often exhibit interesting coordination environments and magnetic and electrical characteristics, as seen in layered cobalt oxyfluorides like Sr2CoO(3+x)F(1-x) (Tsujimoto et al., 2012).

Synthesis Analysis

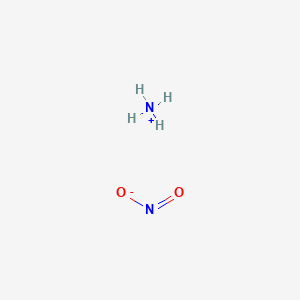

Synthesis of cobalt difluoride complexes can involve high-pressure and high-temperature conditions, as in the case of Sr2CoO3F (Tsujimoto et al., 2011). Other synthesis methods include reactions of cobalt(II) nitrate hexahydrate with various ligands (Zhu et al., 2011).

Molecular Structure Analysis

The molecular structure of cobalt difluoride complexes varies, featuring different coordination environments. For instance, Sr2CoO(3+x)F(1-x) shows square pyramidal coordination around Co and anion disorder between O and F (Tsujimoto et al., 2012). Other complexes demonstrate distorted octahedral geometries (Zhu et al., 2011).

Chemical Reactions and Properties

Cobalt difluoride complexes engage in various chemical reactions. For example, tetrahydrofuran reacts with cobalt trifluoride to produce partially fluorinated compounds (Burdon et al., 1969). The reactivity can include cycloaddition reactions with tetrafluoroethylene (Harrison et al., 2013).

Physical Properties Analysis

Physical properties of cobalt difluoride complexes, such as magnetic susceptibility and electrical resistivity, are influenced by their unique crystal structures and coordination environments. For instance, Sr2CoO(3+x)F(1-x) is an antiferromagnetic insulator with specific magnetic properties (Tsujimoto et al., 2012).

Chemical Properties Analysis

The chemical properties of cobalt difluoride complexes are closely related to their molecular and crystal structures. They exhibit distinct reactivity patterns, as seen in the formation of metallacyclobutanes and the activation of dioxygen in specific complexes (Harrison et al., 2013), (Kubas et al., 2011).

科学的研究の応用

-

Metal Production

- Cobalt(II) Fluoride Tetrahydrate is used in oxygen-sensitive applications, such as metal production .

- The compound can be dissolved in warm mineral acid, and will decompose in boiling water .

- The hydrate is water-soluble, especially the di-hydrate CoF 2 ·2H 2 O and tri-hydrate CoF 2 ·3H 2 O forms of the compound .

-

Catalyst to Alloy Metals

-

Optical Deposition

-

Synthetic Organic Chemistry

-

Manufacture of Pharmaceuticals

-

Oil Refining and Etching

-

Biomedicine

- Cobalt nanoparticles, which can be produced using Cobalt(II) Fluoride Tetrahydrate, have shown promise in the field of biomedicine .

- These nanoparticles have exceptional catalytic, magnetic, electronic, and chemical properties .

- The nano size and developed surface open a wide range of applications in biomedicine .

-

Production of Fluorinated Polymers

-

Uranium Enrichment Processes

Safety And Hazards

特性

IUPAC Name |

cobalt(2+);difluoride;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUTFNEBYCZAF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[F-].[F-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoF2H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647791 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(2+) tetrahydrate difluoride | |

CAS RN |

13817-37-3 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)